1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is C14H11N3S, and it has a molecular weight of 253.32 g/mol. The compound features a pyrrole ring fused with a benzothiophene structure, characterized by the presence of cyano groups, which are known to enhance biological activity.
This compound can be synthesized through various chemical pathways involving derivatives of benzothiophene and pyrrole. It is often studied for its potential pharmacological properties, including antitumor and antihyperglycemic activities, as indicated by recent research efforts exploring similar compounds .
1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile belongs to the class of heterocyclic compounds. Specifically, it is categorized as a pyrrole derivative due to the presence of the pyrrole ring. Its classification also includes features typical of thiophene derivatives due to the benzothiophene moiety.
The synthesis of 1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile typically involves multi-step reactions starting from simpler precursors.
The synthetic pathway can involve:
The molecular structure of 1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile consists of a pyrrole ring bonded to a tetrahydrobenzothiophene moiety with cyano groups at specific positions.
Key structural data includes:
The compound can undergo various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography and confirmed through spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
The mechanism of action for 1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile involves interactions at the molecular level:
Studies show that compounds with similar structures exhibit varied effects on cellular processes depending on their concentration and exposure time.
1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile is characterized by:
Key chemical properties include:
This compound holds potential applications in scientific research:
The partially saturated tetrahydrobenzo[b]thiophene scaffold (Fig. 1A) provides a conformationally constrained bioactive platform that combines aromatic character with enhanced solubility profiles compared to fully aromatic analogs. This bicyclic system exhibits planar chirality and induces distinct three-dimensional orientations of substituents, critical for selective target interactions [1]. The 3-cyano substitution on the thiophene ring introduces a strong electron-withdrawing group that:
Table 1: Key Structural Identifiers of the Target Compound
Identifier | Value |
---|---|
CAS Registry Number | 331760-60-2 |
Molecular Formula | C₁₄H₁₁N₃S |
IUPAC Name | 1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile |
SMILES Notation | N#Cc1cccn1-c(sc1c2CCCC1)c2C#N |
ChemDiv Compound ID | 8755-0091 |
The tetrahydro saturation reduces planarity, enabling improved membrane penetration while maintaining aromatic character through preservation of the thiophene π-system. This balanced lipophilicity is evidenced by calculated logP values of 2.8-3.2, within the optimal range for blood-brain barrier permeability and oral bioavailability [1] [9].
Cyano-functionalized pyrroles represent a versatile pharmacophore in medicinal chemistry due to their dual functionality as hydrogen-bond acceptors and dipole modifiers. The 2-cyano group on the pyrrole ring (Fig. 1B) significantly enhances the ring's acidity (pKa reduction by 1.5-2 units), facilitating salt bridge formation with basic residues in target proteins [6]. This substitution pattern converts the pyrrole from a primarily electron-donating moiety to an electron-deficient system capable of participating in charge-transfer interactions.
Quantum mechanical calculations reveal that the cyano group:
Table 2: Electronic Effects of Cyano Substitution on Heterocyclic Components
Heterocyclic System | Without Cyano Group | With Cyano Substitution |
---|---|---|
Pyrrole Ring | Electron-rich (H-bond donor) | Electron-deficient (H-bond acceptor) |
Benzothiophene | Localized π-system | Extended conjugation with nitrile |
Hybrid System Dipole Moment | ~4.5 Debye | ~7.8 Debye |
Aromatic Stabilization | Moderate (∼20 kcal/mol) | Enhanced (∼25 kcal/mol) |
The preservation of pyrrole aromaticity despite cyano substitution is maintained through nitrogen lone pair donation into the π-system, satisfying Hückel's 4n+2 rule (6π electrons: 4 from pyrrole carbons + 2 from nitrogen) [6] [8]. This electronic configuration enables bioisosteric replacement of purine nucleobases in kinase-targeted therapeutics, as demonstrated in the compound's inclusion in kinase-focused screening libraries [1].
The strategic fusion of 3-cyano-tetrahydrobenzothiophene and 2-cyanopyrrole creates a multifunctional pharmacophore with synergistic biological activity. This hybrid architecture (Fig. 1C) enables simultaneous engagement with complementary binding regions in therapeutic targets:
Table 3: Therapeutic Areas and Molecular Targets
Therapeutic Area | Molecular Targets | Biological Relevance |
---|---|---|
Digestive System | Kinases (MAPK, JAK) | Inflammation modulation |
Respiratory Tract | PDE4, p38α MAPK | Bronchodilation, anti-inflammation |
Hemic/Lymphatic Systems | SYK, BTK kinases | Immunomodulation |
Dermatological Applications | TGF-β receptors, EGFR | Wound healing, proliferation control |
This targeted polypharmacology is evidenced by the compound's inclusion in ChemDiv's screening libraries across six therapeutic areas, with particular emphasis on kinase inhibition [1]. The molecular hybridization strategy enhances target affinity through entropy-driven binding, where the pre-organized conformation reduces the entropic penalty associated with protein-ligand complex formation. Additionally, the partially saturated benzothiophene linker reduces conformational flexibility, minimizing the penalty for adopting bioactive configurations [2] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3